molecular formula C17H25N3O2S B2933807 5-(isopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-67-3

5-(isopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2933807
CAS RN: 900004-67-3
M. Wt: 335.47
InChI Key: VRXQVJAYYDYRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have been the subject of significant interest due to their broad spectrum of biological activity . They are known to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating these with MeONa at reflux in BuOH leads to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines involves a pyrimidine ring fused with a pyridine ring . The exact structure would depend on the specific substituents attached to the core structure.


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines can vary widely depending on the specific substituents present in the molecule. For instance, the possible substitution of SMe and OBu groups in pyridopyrimidinones was explored using BnNH2 .

Scientific Research Applications

Synthesis and Chemical Properties

Pyrido[2,3-d]pyrimidine derivatives are synthesized through various chemical reactions, often involving multifaceted synthetic routes to introduce different functional groups. For instance, a study reported a facile synthesis of isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno pyrimidines, illustrating the diversity of chemical modifications possible within pyrido[2,3-d]pyrimidine frameworks (A. Abdel-fattah et al., 1998). Such synthetic versatility is crucial for developing compounds with tailored properties for specific research applications.

Biological Activities

Pyrido[2,3-d]pyrimidine derivatives exhibit a range of biological activities, making them subjects of interest in medicinal chemistry. For example, derivatives have been explored for their antimicrobial properties, with some compounds showing significant activity against various bacterial strains (A. A. Al-Turkistani et al., 2011). Additionally, the antitumor activities of certain derivatives have been investigated, demonstrating the potential of these compounds in cancer research (E. Grivsky et al., 1980).

Photophysical and Electrochemical Applications

The photophysical properties of pyrido[2,3-d]pyrimidine derivatives have been studied, with findings indicating their potential as pH-sensing materials due to their solid-state fluorescence emission and solvatochromism (Han Yan et al., 2017). This highlights the application of such compounds in developing novel sensors and materials for environmental monitoring and analytical chemistry.

Future Directions

Given the broad spectrum of biological activity associated with pyrido[2,3-d]pyrimidines, there is significant potential for future research in this area . This could include the development of new synthesis methods, exploration of different substituents, and investigation of their biological activities.

properties

IUPAC Name

1,3-dimethyl-5-(3-methylbutylsulfanyl)-6-propylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-6-7-12-10-18-15-13(14(12)23-9-8-11(2)3)16(21)20(5)17(22)19(15)4/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXQVJAYYDYRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C2C(=C1SCCC(C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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